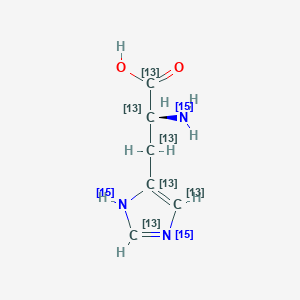L-Histidine-13C6,15N3
CAS No.:
Cat. No.: VC16596675
Molecular Formula: C6H9N3O2
Molecular Weight: 164.091 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9N3O2 |
|---|---|
| Molecular Weight | 164.091 g/mol |
| IUPAC Name | (2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
| Standard InChI | InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
| Standard InChI Key | HNDVDQJCIGZPNO-SOVAVUQXSA-N |
| Isomeric SMILES | [13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
L-Histidine-¹³C₆,¹⁵N₃ has the molecular formula C₆H₉N₃O₂, with a molecular weight of 164.091 g/mol for the base compound and 218.57 g/mol for its hydrochloride monohydrate form . The isotopic enrichment involves:
-
¹³C substitution: Six carbon atoms in the imidazole ring and side chain are replaced with carbon-13.
-
¹⁵N substitution: Three nitrogen atoms (one in the amino group and two in the imidazole ring) are replaced with nitrogen-15.
The IUPAC name, (2S)-2-(¹⁵N)azanyl-3-((2,4,5-¹³C₃,1,3-¹⁵N₂)1H-imidazol-5-yl)(1,2,3-¹³C₃)propanoic acid, reflects its stereochemistry and isotopic distribution .
Table 1: Key Chemical Properties of L-Histidine-¹³C₆,¹⁵N₃
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₃O₂ | |
| Molecular Weight | 164.091 g/mol (base) | |
| Isotopic Purity | ≥98% ¹³C, ≥98% ¹⁵N | |
| CAS Number | 1219114-75-6 (base) | |
| Hydrochloride Monohydrate | 202468-43-7 |
Synthesis and Isotopic Incorporation
Synthetic Methodology
The synthesis of L-Histidine-¹³C₆,¹⁵N₃ involves multi-step enzymatic and chemical processes to incorporate stable isotopes into specific positions:
-
Precursor Selection: Isotopically enriched substrates, such as ¹³C-glucose and ¹⁵N-ammonia, are used in microbial fermentation or chemical synthesis.
-
Biosynthetic Pathways: Engineered E. coli or Corynebacterium glutamicum strains metabolize labeled precursors to produce L-histidine with high isotopic purity.
-
Purification: High-performance liquid chromatography (HPLC) and ion-exchange chromatography isolate the labeled compound, achieving ≥98% isotopic enrichment .
Quality Control
Isotopic purity is validated using:
-
Mass Spectrometry: Quantifies ¹³C and ¹⁵N incorporation ratios.
-
NMR Spectroscopy: Confirms the position-specific labeling pattern .
Applications in Biochemical Research
Metabolic Pathway Analysis
L-Histidine-¹³C₆,¹⁵N₃ is widely used to trace histidine metabolism in vivo. For example, studies in rodents have elucidated its role in histamine synthesis and purine nucleotide metabolism, with isotopic labels enabling precise quantification of metabolic fluxes.
Protein Dynamics and NMR Studies
In protein NMR, ¹³C and ¹⁵N labels facilitate the assignment of resonance signals and the analysis of protein-ligand interactions. For instance, labeled histidine residues in enzymes like histidine ammonia-lyase (HAL) have provided insights into catalytic mechanisms .
Table 2: Research Applications of L-Histidine-¹³C₆,¹⁵N₃
Biological Significance of L-Histidine
Physiological Roles
As an essential amino acid, L-histidine is critical for:
-
Enzyme Function: Serves as a catalytic residue in enzymes such as carbonic anhydrase.
-
Histamine Production: Precursor for histamine synthesis, a key mediator in immune responses.
-
Metal Ion Chelation: Imidazole group binds zinc and iron ions in metalloproteins .
Clinical and Nutritional Implications
Deficiencies in histidine are linked to metabolic disorders and impaired growth. Isotope-labeled studies using L-Histidine-¹³C₆,¹⁵N₃ have advanced dietary recommendations and therapeutic strategies for conditions like chronic kidney disease.
Research Advancements and Future Directions
Cognitive and Stress Modulation
Recent studies demonstrate that L-histidine supplementation enhances cognitive function in stress-induced animal models. Isotopic tracing revealed its role in modulating neurotransmitter levels and reducing oxidative stress in the hippocampus.
Technological Integration
Advances in hyperpolarized ¹³C-NMR and cryo-electron microscopy (cryo-EM) are expanding the utility of L-Histidine-¹³C₆,¹⁵N₃ in structural biology. These technologies enable real-time observation of histidine residues in large protein complexes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume